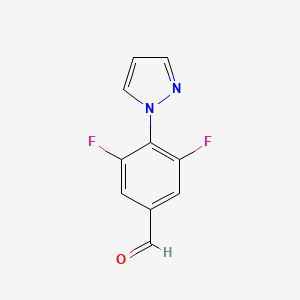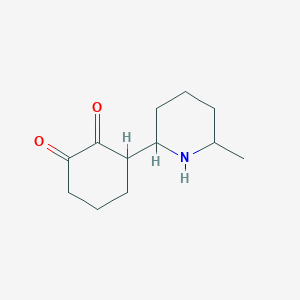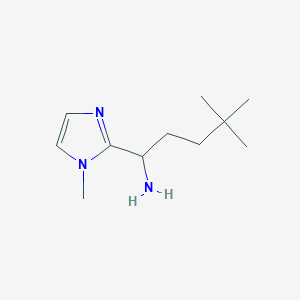![molecular formula C7H12ClN3O2S B13289845 [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride](/img/structure/B13289845.png)
[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride: is an organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a methyl group, an isopropyl group, and a methanesulfonyl chloride group. It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride typically involves the cycloaddition reaction of azides and alkynes, known as the “Click Chemistry” approach. The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Cycloaddition reaction with an alkyne to form the triazole ring.
- Introduction of the methanesulfonyl chloride group through a substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the methanesulfonyl chloride group, resulting in the formation of amines or sulfides.
Substitution: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, ethanol, and thiophenol are used under mild to moderate conditions.
Major Products:
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines or sulfides.
Substitution: Formation of sulfonamides, sulfonate esters, and thioethers.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in “Click Chemistry” for the rapid and efficient formation of triazole rings.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
- Evaluated for its anticancer and antiviral activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The triazole ring and the methanesulfonyl chloride group play crucial roles in this interaction, facilitating strong binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate: An ester of the anti-infection drug secnidazole.
6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazole: Evaluated for anti-tubercular activity.
Uniqueness:
- The presence of the methanesulfonyl chloride group in [1-Methyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanesulfonyl chloride imparts unique reactivity, making it a valuable intermediate in organic synthesis.
- The triazole ring provides stability and versatility, allowing for diverse chemical modifications and applications.
Properties
Molecular Formula |
C7H12ClN3O2S |
|---|---|
Molecular Weight |
237.71 g/mol |
IUPAC Name |
(1-methyl-5-propan-2-yltriazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClN3O2S/c1-5(2)7-6(4-14(8,12)13)9-10-11(7)3/h5H,4H2,1-3H3 |
InChI Key |
BUTQXUNQBUGPHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13289787.png)

![3-[(2-Aminopropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13289789.png)

![Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-YL]carbamate](/img/structure/B13289796.png)
![2-[(2-Methylbut-3-YN-2-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13289801.png)


![2-{[(3-Methoxypropyl)amino]methyl}-4-methylphenol](/img/structure/B13289834.png)
![8-hydroxy-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13289836.png)
![tert-Butyl N-[(4-formylfuran-2-yl)methyl]carbamate](/img/structure/B13289846.png)

![tert-Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13289860.png)
